Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate
Overview
Description
“Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate” is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 . It is also known by its CAS number 1220419-53-3 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 5th position with a bromine atom, at the 2nd position with a methylamino group, and at the 3rd position with a carboxylate group .Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate” has a predicted boiling point of 288.1±40.0 °C and a predicted density of 1.569±0.06 g/cm3 . Its pKa is predicted to be 3.06±0.10 .Scientific Research Applications
Multicomponent Reactions
Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate: is utilized in multicomponent reactions, which are valuable synthetic tools for creating highly functionalized motifs from simple building blocks in a single step. This compound can be involved in reactions like the Hantzsch reaction , which is used to prepare 1,4-dihydropyridines (1,4-DHPs). These reactions are significant in medicinal chemistry for their atom economy and the sustainable construction of biologically important molecules .
Organic Synthesis Optimization
The compound has potential applications in optimizing organic synthesis processes. For example, its structure can be disclosed in unexpected compounds formed in ohmic-heating-assisted multicomponent reactions. The effects of ohmic heating on the reactivity pathway suggest opportunities for further investigations into the potential of this thermal processing method in organic synthesis .
Suzuki Cross-Coupling Reactions
It serves as a starting material in Suzuki cross-coupling reactions, which are pivotal for synthesizing novel pyridine derivatives. These derivatives have applications in quantum mechanical investigations and biological activities, including anti-thrombolytic and biofilm inhibition activities .
Liquid Crystal Chiral Dopants
The pyridine derivatives synthesized from this compound can be potential candidates as chiral dopants for liquid crystals. The molecular electrostatic potential and dipole measurements of these derivatives provide insights into their suitability for this application .
Biological Activity Profiling
The compound is instrumental in the synthesis of pyridine derivatives that are tested for various biological activities. These activities include anti-thrombolytic, biofilm inhibition, and haemolytic activities, which are crucial in the development of new therapeutic agents .
Material Chemistry
In material chemistry, Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate is used as a precursor for synthesizing bipyridine and terpyridine derivatives. These compounds are important in the development of new materials with specific optical, electronic, or coordination properties .
Safety and Hazards
“Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate” is classified under GHS07 for safety. It carries the signal word “Warning” and has hazard statements H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation .
Mechanism of Action
Target of Action
Similar compounds such as 2-amino-5-bromo-3-methylpyridine have been used in various chemical reactions , suggesting that the compound could interact with a variety of molecular targets.
Mode of Action
It’s known that brominated pyridines can participate in various chemical reactions, including nucleophilic substitution and oxidation . The bromine atom in the compound can be replaced by other groups, leading to the formation of new compounds .
Biochemical Pathways
Brominated pyridines are often used as intermediates in the synthesis of more complex molecules, suggesting that they could potentially interfere with a wide range of biochemical pathways .
Pharmacokinetics
The compound’s predicted properties such as boiling point and density suggest that it could have significant bioavailability .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate .
properties
IUPAC Name |
methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-10-7-6(8(12)13-2)3-5(9)4-11-7/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMQONOUTCNFKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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